

Applications of CAS 41121-04-4 in PROTAC Linker Design: A Technical Guide

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Compound of Interest

Compound Name:	<i>Bis(2-(2-(2-methoxyethoxy)ethoxy)ethyl)amine</i>
CAS No.:	41121-04-4
Cat. No.:	B1274135

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Introduction: The Critical Role of the Linker in PROTAC Design

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to hijack the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules are composed of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that covalently connects these two moieties.[3][4] The formation of a stable and productive ternary complex between the POI, the PROTAC, and the E3 ligase is the cornerstone of PROTAC-mediated protein degradation, leading to polyubiquitination of the POI and its subsequent destruction by the proteasome.[4][5]

Initially perceived as a simple spacer, the linker is now universally recognized as a critical determinant of a PROTAC's efficacy, selectivity, and overall drug-like properties.[6][7] The linker's length, composition, rigidity, and attachment points profoundly influence the geometry and stability of the ternary complex.[6] An improperly designed linker can lead to steric clashes, preventing the formation of a productive complex, or it may result in a "hook effect" at high concentrations where binary complexes are favored over the desired ternary complex.[8]

Among the various linker classes, polyethylene glycol (PEG) linkers are widely employed due to their ability to impart favorable physicochemical properties.[4] PEG chains are hydrophilic, which can enhance the aqueous solubility of the often large and lipophilic PROTAC molecules—a common challenge in their development.[8] This guide focuses on the application of a specific, short-chain PEG linker building block, tert-butyl N-{2-[2-(2-aminoethoxy)ethoxy]ethyl}carbamate (CAS 41121-04-4), in the design and synthesis of potent PROTACs.

Featured Building Block: CAS 41121-04-4

tert-Butyl N-{2-[2-(2-aminoethoxy)ethoxy]ethyl}carbamate, hereafter referred to as Boc-NH-PEG2-Amine, is a versatile heterobifunctional linker building block. Its structure consists of a two-unit PEG chain, providing a balance of hydrophilicity and a defined spatial separation of approximately 7.7 Å. The key feature of this molecule is the differential protection of its two terminal amines. One amine is protected by a tert-butyloxycarbonyl (Boc) group, which is stable under many common reaction conditions but can be readily removed under acidic conditions (e.g., with trifluoroacetic acid, TFA). The other terminus possesses a free primary amine, making it available for immediate conjugation.

This orthogonal protection scheme is ideal for the sequential, modular synthesis of PROTACs, allowing for the controlled, stepwise attachment of the POI and E3 ligase ligands.

Property	Value
CAS Number	41121-04-4
Molecular Formula	C ₁₁ H ₂₄ N ₂ O ₄
Molecular Weight	248.32 g/mol
Appearance	Colorless to light yellow oil
Key Features	Heterobifunctional, PEG2 spacer, Boc-protected amine, free primary amine

The Rationale for Employing a Short PEG Linker

The choice of linker length is a critical optimization parameter in PROTAC design and must be determined empirically for each POI-E3 ligase pair.^[1] While longer PEG chains can offer greater flexibility and solubility, short linkers like the PEG2 unit in CAS 41121-04-4 present several distinct advantages:

- **Reduced Molecular Weight and Lipophilicity:** PROTACs are inherently large molecules, often exceeding the traditional "rule of five" for oral bioavailability. Employing a shorter linker helps to minimize the overall molecular weight and can lead to improved cell permeability.^[8]
- **Constrained Conformational Flexibility:** While some flexibility is necessary, excessive linker flexibility can incur an entropic penalty upon ternary complex formation. A shorter, more constrained linker can reduce this penalty, potentially leading to more stable and productive ternary complexes.^[1]
- **Potential for Improved Selectivity:** Subtle changes in linker length can dramatically alter the geometry of the ternary complex, sometimes leading to selectivity in the degradation of one protein over a closely related homologue.^[9]
- **Demonstrated Efficacy:** Studies have shown that PROTACs with short linkers can be highly potent. For instance, a BRD4-targeting PROTAC, B24, which incorporates a 2-PEG chain linker, demonstrated potent antiproliferative activity in MV4-11 cells (IC₅₀ = 0.4 nM) and excellent BRD4 degradation (92.3% at 1 μM). Similarly, studies on Retro-2-based PROTACs

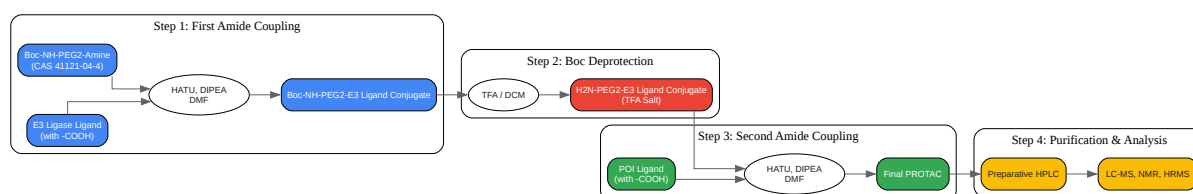
have revealed that PEG-2 linkers can effectively induce the degradation of the GSPT1 protein.[10]

Experimental Protocols

The following protocols provide a detailed, step-by-step guide for the synthesis of a hypothetical PROTAC using Boc-NH-PEG2-Amine (CAS 41121-04-4). The general strategy involves a two-step sequential amide coupling process.

Workflow Overview

The synthesis begins by coupling the free amine of Boc-NH-PEG2-Amine to an activated carboxylic acid on either the POI ligand or the E3 ligase ligand. Following purification, the Boc protecting group is removed to expose the second amine, which is then coupled to the other binding moiety.



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Caption: General workflow for PROTAC synthesis using CAS 41121-04-4.

Protocol 1: First Amide Coupling (Conjugation to E3 Ligase Ligand)

This protocol describes the coupling of the free amine of Boc-NH-PEG2-Amine to a carboxylic acid-functionalized E3 ligase ligand (e.g., a derivative of pomalidomide or a VHL ligand).

Materials:

- E3 Ligase Ligand with a terminal carboxylic acid (1.0 eq)
- Boc-NH-PEG2-Amine (CAS 41121-04-4) (1.1 eq)
- HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) (1.2 eq)
- DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
- Anhydrous Dimethylformamide (DMF)
- Round-bottom flask, magnetic stirrer, and inert atmosphere (Nitrogen or Argon)

Procedure:

- **Activation:** In a clean, dry round-bottom flask under an inert atmosphere, dissolve the E3 ligase ligand (1.0 eq) in anhydrous DMF.
- Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution. Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid. The solution may change color.
- **Coupling:** To the activated E3 ligase ligand solution, add a solution of Boc-NH-PEG2-Amine (1.1 eq) in a small amount of anhydrous DMF dropwise.
- **Reaction:** Allow the reaction to stir at room temperature. Monitor the reaction progress by LC-MS or TLC until the starting E3 ligase ligand is consumed (typically 2-4 hours).
- **Work-up:** Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate (2x), water (1x), and brine (1x).
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

- Purification: Purify the crude product by flash column chromatography (e.g., using a gradient of methanol in dichloromethane) to yield the pure Boc-NH-PEG2-E3 Ligand Conjugate.
- Characterization: Confirm the identity and purity of the product by LC-MS and ^1H NMR.

Protocol 2: Boc Deprotection

This protocol details the removal of the Boc protecting group to expose the terminal amine for the second coupling reaction.

Materials:

- Boc-NH-PEG2-E3 Ligand Conjugate from Protocol 1
- Anhydrous Dichloromethane (DCM)
- Trifluoroacetic Acid (TFA)
- Round-bottom flask, magnetic stirrer

Procedure:

- Dissolve the Boc-protected conjugate in anhydrous DCM (e.g., 0.1 M concentration) in a round-bottom flask.
- Cool the solution to 0°C in an ice bath.
- Slowly add TFA to the solution to a final concentration of 20-50% (v/v). A 1:1 mixture of TFA:DCM is commonly used.[\[11\]](#)
- Remove the ice bath and allow the reaction to stir at room temperature. Monitor the deprotection by LC-MS until the starting material is fully consumed (typically 1-2 hours).
- Work-up: Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. To ensure complete removal of residual TFA, co-evaporate with toluene (3x).
- The resulting amine-PEG2-E3 Ligand Conjugate TFA salt is typically a viscous oil or solid and can often be used in the next step without further purification.

Protocol 3: Second Amide Coupling (Final PROTAC Synthesis)

This protocol describes the final coupling step between the deprotected linker-E3 ligand conjugate and the POI ligand.

Materials:

- Amine-PEG2-E3 Ligand Conjugate TFA salt from Protocol 2 (1.0 eq)
- POI Ligand with a terminal carboxylic acid (1.0 eq)
- HATU (1.2 eq)
- DIPEA (4.0-5.0 eq, additional base is needed to neutralize the TFA salt)
- Anhydrous Dimethylformamide (DMF)
- Round-bottom flask, magnetic stirrer, and inert atmosphere (Nitrogen or Argon)

Procedure:

- Activation: In a clean, dry round-bottom flask under an inert atmosphere, dissolve the POI ligand (1.0 eq) in anhydrous DMF.
- Add HATU (1.2 eq) and DIPEA (4.0-5.0 eq) to the solution. Stir the mixture at room temperature for 10-15 minutes.
- Coupling: To the activated POI ligand solution, add a solution of the Amine-PEG2-E3 Ligand Conjugate TFA salt (1.0 eq) in a small amount of anhydrous DMF.
- Reaction: Allow the reaction to stir at room temperature overnight (12-18 hours). Monitor the reaction progress by LC-MS.
- Work-up: Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or DCM). Wash the combined organic layers with water and brine.

- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude PROTAC.

Protocol 4: PROTAC Purification and Analysis

Final purification is crucial to obtain a high-purity compound for biological evaluation.

Materials:

- Crude PROTAC from Protocol 3
- Preparative High-Performance Liquid Chromatography (HPLC) system with a C18 column
- Acetonitrile (HPLC grade) and Water (HPLC grade) with 0.1% TFA or Formic Acid
- Lyophilizer
- Analytical LC-MS, High-Resolution Mass Spectrometry (HRMS), and NMR spectrometer

Procedure:

- Purification: Dissolve the crude PROTAC in a minimal amount of DMSO or DMF and purify by preparative reversed-phase HPLC using a suitable water/acetonitrile gradient.
- Fraction Analysis: Collect fractions corresponding to the product peak and analyze their purity by analytical LC-MS.
- Isolation: Combine the pure fractions and remove the acetonitrile using a rotary evaporator. Lyophilize the remaining aqueous solution to obtain the final PROTAC as a fluffy white solid (TFA salt).
- Characterization: Perform full characterization of the final product to confirm its identity, purity (>95%), and structure using:
 - LC-MS: To confirm purity and observed mass.
 - HRMS: To confirm the exact mass and elemental composition.
 - ^1H and ^{13}C NMR: To confirm the chemical structure.

Data Presentation: Impact of Short PEG Linkers on PROTAC Performance

The optimization of linker length is a key aspect of PROTAC development. The following table summarizes representative data highlighting the efficacy of PROTACs containing short PEG linkers.

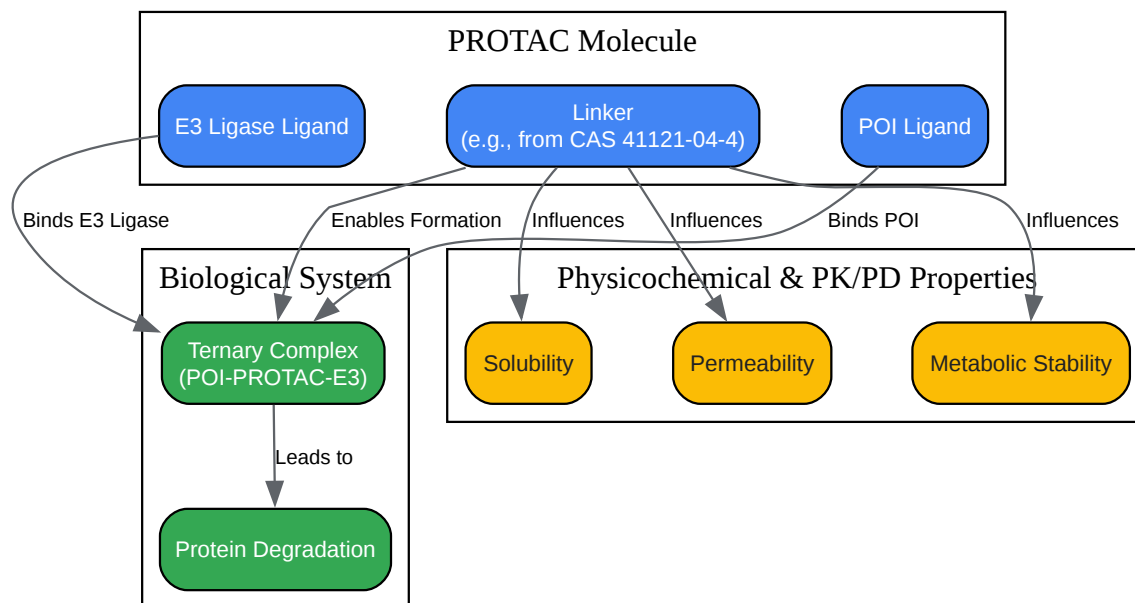
PROTAC ID	Target	E3 Ligase	Linker Composition	DC50	Dmax	Cell Line	Reference
B24	BRD4	CRBN	2 x PEG units	0.75 ± 0.16 nM	>95%	MV4-11	
PROTAC 27	EGFR/HER2	VHL	2 x PEG units	Degraded	N/A	OVCAR8	[9]
PROTAC 28	EGFR	VHL	3 x PEG units	Degraded (Selective)	N/A	OVCAR8	[9]

- DC50: Half-maximal degradation concentration.
- Dmax: Maximum percentage of protein degradation observed.

This data illustrates that PROTACs with short PEG linkers, such as the PEG2 moiety provided by CAS 41121-04-4, can achieve potent and efficient degradation of target proteins. The comparison between PROTAC 27 and 28 further underscores the profound impact of even a single PEG unit difference on degradation selectivity.[9]

Logical Relationships in PROTAC Design

The successful design of a PROTAC involves balancing multiple interdependent parameters. The choice of linker is central to this process, as it directly influences the formation of a productive ternary complex.



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Caption: Interplay of PROTAC components and resulting properties.

Conclusion

Boc-NH-PEG2-Amine (CAS 41121-04-4) is a highly valuable and versatile building block for the synthesis of PROTACs. Its short, hydrophilic PEG2 chain offers a means to modulate the physicochemical properties of the final degrader molecule, while its orthogonal protecting group strategy facilitates a controlled and modular synthetic approach. The protocols and principles outlined in this guide provide a solid foundation for researchers to incorporate this linker into their PROTAC design and discovery workflows, enabling the systematic exploration of linker space to develop novel and potent therapeutics for targeted protein degradation.

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